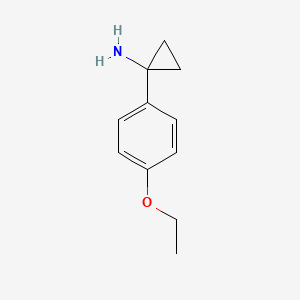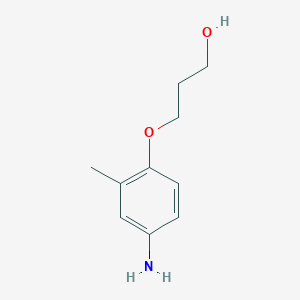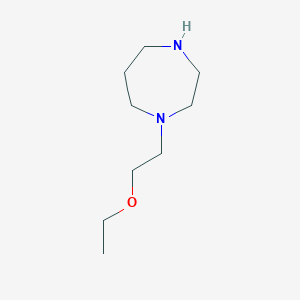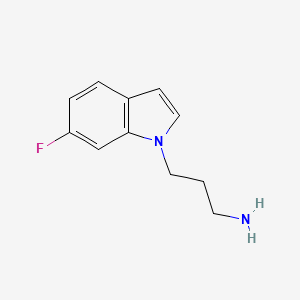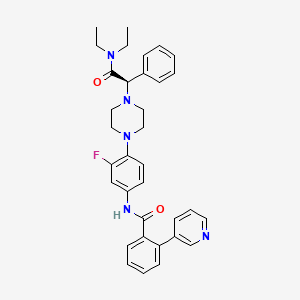![molecular formula C14H22ClNS B3081051 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride CAS No. 1094873-20-7](/img/structure/B3081051.png)
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNS. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NS.ClH/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H . This indicates that the compound includes a piperidine ring, a sulfur atom, and a chloride ion.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.8 g/mol. It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Application in Cancer Research
Several studies focus on the synthesis of derivatives containing piperidine structures and evaluating their potential as anticancer agents. For instance, Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showcasing strong anticancer activities, suggesting the relevance of such structures in developing cancer therapies (Rehman et al., 2018).
Antimicrobial Properties
The antimicrobial activities of piperidine-structured compounds are also notable. Faty et al. (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, exhibiting significant antibacterial and antifungal activities (Faty et al., 2010). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Acetylcholinesterase Inhibition
Piperidine derivatives have shown promise as anti-acetylcholinesterase agents. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, identifying compounds with substantial anti-acetylcholinesterase activity, indicating potential in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Structural Insights and Molecular Interactions
Research on piperidine derivatives also extends to their molecular structure and interactions. For example, Khan et al. (2013) reported on the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, highlighting hydrogen bonding and C-H…π interactions, vital for understanding the compound's chemical behavior and potential applications (Khan et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been associated with antidepressant and anti-inflammatory properties , suggesting potential targets could be neurotransmitter systems or inflammatory pathways.
Biochemical Pathways
Given its potential antidepressant and anti-inflammatory properties , it may influence pathways related to neurotransmission and inflammation.
Result of Action
Based on its potential antidepressant and anti-inflammatory properties , it may lead to changes in neurotransmitter levels or inflammatory responses.
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)sulfanylethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS.ClH/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVFWVTUCJHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094873-20-7 | |
| Record name | Piperidine, 2-[2-[(4-methylphenyl)thio]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094873-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



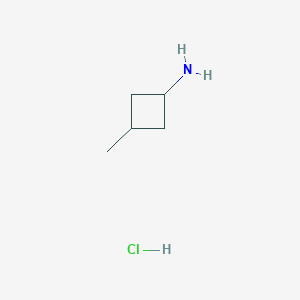
![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)
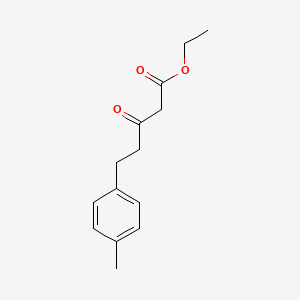
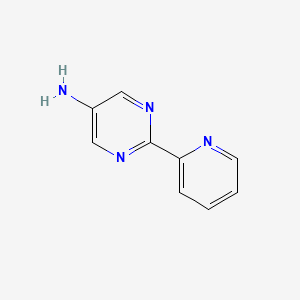
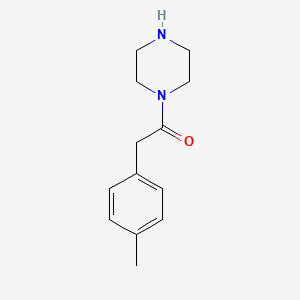
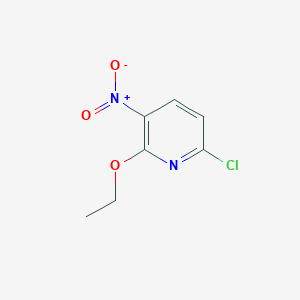
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
